N-(2-{[(4-Chlorophenyl)methyl]amino}pyridin-3-yl)-2-nitrobenzamide
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Overview
Description
N-(2-{[(4-Chlorophenyl)methyl]amino}pyridin-3-yl)-2-nitrobenzamide is a compound belonging to the class of organic compounds known as benzanilides. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring.
Preparation Methods
The synthesis of N-(2-{[(4-Chlorophenyl)methyl]amino}pyridin-3-yl)-2-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the intermediate: The reaction begins with the formation of an intermediate by reacting 4-chlorobenzylamine with 3-bromopyridine under suitable conditions.
Coupling reaction: The intermediate is then subjected to a coupling reaction with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
N-(2-{[(4-Chlorophenyl)methyl]amino}pyridin-3-yl)-2-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of corresponding amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and acids like hydrochloric acid. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(2-{[(4-Chlorophenyl)methyl]amino}pyridin-3-yl)-2-nitrobenzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Biological Research: It is used in biological assays to study its effects on various cellular pathways and molecular targets.
Pharmacology: The compound is investigated for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-{[(4-Chlorophenyl)methyl]amino}pyridin-3-yl)-2-nitrobenzamide involves its interaction with specific molecular targets. One of the primary targets is the vascular endothelial growth factor receptor 2 (VEGFR2), which plays a crucial role in angiogenesis. By inhibiting VEGFR2, the compound can disrupt the formation of new blood vessels, thereby exerting anti-cancer effects .
Comparison with Similar Compounds
N-(2-{[(4-Chlorophenyl)methyl]amino}pyridin-3-yl)-2-nitrobenzamide can be compared with other similar compounds, such as:
N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide: This compound shares a similar structure but lacks the nitro group, which may result in different biological activities.
Imidazo[1,2-a]pyridin-3-yl-acetic acids: These compounds possess a pyridine ring and exhibit a broad spectrum of biological activities, including antibacterial and antifungal properties.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct pharmacological properties and potential therapeutic applications.
Properties
CAS No. |
89154-28-9 |
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Molecular Formula |
C19H15ClN4O3 |
Molecular Weight |
382.8 g/mol |
IUPAC Name |
N-[2-[(4-chlorophenyl)methylamino]pyridin-3-yl]-2-nitrobenzamide |
InChI |
InChI=1S/C19H15ClN4O3/c20-14-9-7-13(8-10-14)12-22-18-16(5-3-11-21-18)23-19(25)15-4-1-2-6-17(15)24(26)27/h1-11H,12H2,(H,21,22)(H,23,25) |
InChI Key |
WJPPJMTZPIEBDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(N=CC=C2)NCC3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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